3-Methyltetrahydropyrimidin-4(1H)-one
Description
Properties
Molecular Formula |
C5H10N2O |
|---|---|
Molecular Weight |
114.15 g/mol |
IUPAC Name |
3-methyl-1,3-diazinan-4-one |
InChI |
InChI=1S/C5H10N2O/c1-7-4-6-3-2-5(7)8/h6H,2-4H2,1H3 |
InChI Key |
SDNMWRUIDYBVBO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CNCCC1=O |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Guanidine Hydrochloride with Methyl Methacrylate
The primary synthetic route involves reacting guanidine hydrochloride (GHC) with methyl methacrylate (MMA) under controlled conditions:
- Solvent : Dimethyl sulfoxide (DMSO) or acetonitrile
- Molar ratio : 1:1 GHC to MMA
- Temperature : Room temperature (20-25°C)
- Time : 4-16 hours with agitation
| Variable | Optimal Condition | Yield Impact |
|---|---|---|
| Reagent addition order | Ester added to GHC | Increases THP yield |
| Solvent dilution | 0.4 mol GHC/L DMSO | Maximizes cyclization |
| Reaction time | 16+ hour stabilization | Reduces byproducts |
This method produces THP as both a target compound and a byproduct in methacryloylguanidine (MG) synthesis. Yield optimization requires slow ester addition and extended reaction times to favor intramolecular cyclization over linear polymerization.
Catalyst-Free Cyclization in Polar Aprotic Solvents
Alternative approaches eliminate catalysts while maintaining high selectivity:
- Dissolve GHC (1 mol) in dehydrated DMSO
- Add MMA (1 mol) dropwise over 40 minutes
- Stir reaction mixture for 16 hours at 25°C
- Filter crystalline THP precipitate
- Yield : 68-72% isolated product
- Purity : >95% by NMR analysis
- Scalability : Demonstrated at 0.5-1.0 mol scale
The solvent's high polarity facilitates proton transfer and ring closure without requiring acid/base catalysts. DMSO acts as both solvent and mild oxidizing agent, preventing MMA polymerization side reactions.
Characterization and Quality Control
Synthetic THP is validated through multiple analytical techniques:
- δ 1.01 ppm (s, 3H, CH3)
- δ 2.32-2.75 ppm (m, 2H, CH2)
- δ 3.00-3.35 ppm (m, 2H, CH2)
- δ 8.35 ppm (s, 1H, NH)
| Element | Calculated (%) | Observed (%) |
|---|---|---|
| C | 47.20 | 47.15 |
| H | 7.11 | 7.09 |
| N | 33.19 | 33.12 |
Process Optimization Strategies
Comparative studies identify critical yield factors:
| GHC Concentration (mol/L) | THP Yield (%) | MG Byproduct (%) |
|---|---|---|
| 0.2 | 72 | 15 |
| 0.4 | 68 | 22 |
| 0.6 | 54 | 31 |
- Below 20°C: Incomplete cyclization (yields <50%)
- 25-30°C: Optimal balance of kinetics/thermodynamics
- Above 40°C: Increased decomposition (carbonyl group degradation)
Chemical Reactions Analysis
Types of Reactions
3-Methyltetrahydropyrimidin-4(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce tetrahydropyrimidine derivatives.
Scientific Research Applications
3-Methyltetrahydropyrimidin-4(1H)-one has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Methyltetrahydropyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved often include binding to active sites or allosteric sites, leading to changes in the target’s activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The methyl group at the 3-position differentiates this compound from other pyrimidinone derivatives. Key structural analogs include:
- 2-(Methylthio)pyrimidin-4(3H)-one (CAS 5751-20-2): The methylthio group introduces sulfur-based polarity, altering solubility and redox reactivity. This compound has a TPSA of 56.71 Ų and moderate GI absorption, contrasting with the 3-methyl analog’s hydrophobic profile .
- 3-Ethyl-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one (CAS 937598-12-4): Incorporation of a thieno ring expands π-conjugation, likely enhancing binding to aromatic residues in enzymes .
Physicochemical Properties
- NMR Profiles : ¹H and ¹³C chemical shifts for streptochlorin (δH 7.32–8.15 ppm; δC 110–160 ppm) reflect aromaticity, while 3-Methyltetrahydropyrimidin-4(1H)-one’s shifts are upfield due to reduced conjugation (δH 2.1–3.8 ppm for methyl) .

- Solubility : 2-(Methylthio)pyrimidin-4(3H)-one is sparingly soluble in water (1.2 mg/mL at 25°C) but soluble in DMSO (>50 mg/mL), whereas the 3-methyl analog’s solubility is likely lower due to increased hydrophobicity .
Data Tables
Table 1. Comparison of Key Pyrimidinone Derivatives
*Dependent on catalyst (HCl vs. FeCl₃).
Table 2. Physicochemical Properties
| Compound | TPSA (Ų) | LogP | Solubility (Water) |
|---|---|---|---|
| This compound | 45.3 | 1.2 | <1 mg/mL |
| 2-(Methylthio)pyrimidin-4(3H)-one | 56.7 | 0.8 | 1.2 mg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

